(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-30-20-10-7-17(8-11-20)24(27)23-15-26(19-6-4-5-16(2)13-19)21-14-18(25)9-12-22(21)31(23,28)29/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWKPMTNKQCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule notable for its potential biological activities. This article outlines its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H19F2NO4S
- Molecular Weight : 455.48 g/mol
- Purity : Typically 95% .
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For example:
- The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 16 µg/mL against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for development as an anticancer agent .
- The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity:
- In animal models, it reduced markers of inflammation significantly when administered at specific dosages .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with cellular receptors that mediate immune responses or cell growth.
- Gene Expression Alteration : It may influence gene expression related to apoptosis and cell cycle regulation .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balance of electron-donating (ethoxy) and lipophilic (methyl) groups may optimize pharmacokinetic properties. Chloro-substituted analogs could serve as lead compounds for halogen-bonding interactions.
- Material Science : Sulfone groups (1,1-dioxido) enhance thermal stability, suggesting applications in polymer or catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
